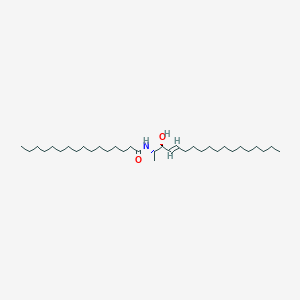
5-Cianopirimidina-2-ilamina
Descripción general
Descripción
2-(Ethylamino)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylamino)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de “5-Cianopirimidina-2-ilamina” se han explorado como posibles agentes anticancerígenos. Actúan como inhibidores de la tirosina quinasa que imitan al ATP del receptor del factor de crecimiento epidérmico (EGFR), que es un objetivo común en la terapia del cáncer debido a su función en la proliferación y supervivencia celular. Estos compuestos han mostrado actividades citotóxicas in vitro contra varias líneas celulares tumorales humanas, lo que indica su potencial como agentes terapéuticos en el tratamiento del cáncer .
Aplicaciones Antibacterianas y Antifúngicas
Además de sus propiedades anticancerígenas, estos derivados también se han evaluado por sus actividades antibacterianas y antifúngicas. La capacidad de dirigirse e inhibir el crecimiento de bacterias y hongos dañinos hace que estos compuestos sean valiosos en el desarrollo de nuevos medicamentos antimicrobianos .
Mecanismo De Acción
Target of Action
The primary target of 2-(Ethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
2-(Ethylamino)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its function . This interaction results in the inhibition of EGFR’s tyrosine kinase activity, which is crucial for the receptor’s function .
Biochemical Pathways
The inhibition of EGFR by 2-(Ethylamino)pyrimidine-5-carbonitrile affects several biochemical pathways. The most notable effect is the disturbance of the cell cycle, particularly the blocking of the G1 phase . This leads to an increase in annexin-V stained cells, indicating an increase in the percentage of apoptosis .
Pharmacokinetics
In silico admet studies have shown that the compound has good drug-likeness properties .
Result of Action
The result of the action of 2-(Ethylamino)pyrimidine-5-carbonitrile is significant antiproliferative activity against various human tumor cell lines . For instance, it has shown to be more active than the EGFR inhibitor erlotinib . Moreover, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it has been found to upregulate the level of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-(Ethylamino)pyrimidine-5-carbonitrile It’s worth noting that like all drugs, factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy. For instance, its melting point is reported to be between 40-44 °C , suggesting that it may be stable at normal body temperatures but could degrade at higher temperatures.
Propiedades
IUPAC Name |
2-(ethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-10-4-6(3-8)5-11-7/h4-5H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHQYUNCKWKNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B1514011.png)
![(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1514014.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1R)-1-aMinoethyl]phenyl ester](/img/structure/B1514015.png)
![2-[2-(4-Diphenylaminophenylamino)ethyl]-6-{2-[4-(5-phenyl-[1,3,4]oxadiazol-2-yl)phenylamino]ethylamino}-benzo[de]isoquinoline-1,3-dione](/img/structure/B1514017.png)
![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)

